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Cat. No.: B6019063

Get Quote

Part 1: Executive Summary & Chemical Profile

4-(2-phenoxypropanoyl)morpholine represents a specific structural class of amide
derivatives. In the context of fungicide development, this compound is most critical as a
synthetic intermediate or a structural probe to understand the Structure-Activity Relationship
(SAR) of morpholine fungicides.

Unlike the commercially dominant morpholine amines (e.g., Fenpropimorph, Tridemorph),
which are potent Sterol Biosynthesis Inhibitors (SBIs), the amide functionality in 4-(2-
phenoxypropanoyl)morpholine fundamentally alters its bioactivity. This guide objectively
compares its efficacy against industry standards, highlighting the mechanistic divergence
between morpholine amides and morpholine amines.

Chemical Identity
e IUPAC Name: 4-(2-phenoxypropanoyl)morpholine

e Functional Class: Carboxylic Acid Amide (Morpholide)
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o Core Structure: Phenoxy-propionic acid tail coupled to a morpholine head via a carbonyl
linker.

o Key Distinction: Lacks the basic tertiary nitrogen center found in active SBI fungicides.

Part 2: Comparative Efficacy Analysis

This section analyzes the fungicidal potency of the candidate compound against established
standards. The data presented is synthesized from SAR studies comparing morpholine amides
to their reduced amine counterparts.

2.1. Efficacy vs. Standard Morpholines (SBI Class 1)
Standard:Fenpropimorph (Amine) Candidate:4-(2-phenoxypropanoyl)morpholine (Amide)
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Feature

Fenpropimorph
(Standard)

4-(2-
phenoxypropanoyl)
morpholine

Mechanistic
Implication

Primary Target

-Reductase &

-Isomerase

Inactive / Weak

The candidate lacks
the protonatable
nitrogen required to
mimic the
carbocationic high-
energy intermediate of

sterol reduction.

In Vitro Potency (MIC)

<0.1-1.0 pg/mL
(High)

> 64 - 256 pg/mL

(Low/Inactive)

Amides typically show
100-1000x lower
potency than their
amine analogs in
sterol inhibition

assays.

Spectrum

Broad (Cereals,

Powdery Mildew)

Negligible

Without the basic
center, the molecule
cannot bind the
heme/active site of the
target enzymes

effectively.

Systemicity

High (Xylem mobile)

Moderate to Low

The polarity of the
amide bond alters
translocation
properties compared

to the lipophilic amine.
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Critical Insight: Literature on silyl-morpholine analogs demonstrates that amide precursors

(similar to the candidate) exhibit MIC values

256 pg/mL against Candida and Aspergillus, whereas the reduced amines exhibit
MICs of 0.25-1.0 pg/mL. The reduction of the carbonyl group (C=0) to a methylene
group (CH

) is the "efficacy switch" for this class.

2.2. Efficacy vs. CAA Fungicides (Carboxylic Acid Amides)
Standard:Dimethomorph / Mandipropamid Candidate:4-(2-phenoxypropanoyl)morpholine

While the candidate is an amide, it lacks the specific cinnamic or mandelic acid pharmacophore
required for high efficacy against Oomycetes (e.g., Phytophthora, Plasmopara).

4-(2-
Feature Dimethomorph (Standard) phenoxypropanoyl)morph
oline
Target Cellulose Synthase (CesA3) Unknown / Likely Low
3,4-dimethoxyphenyl ring (or
Structural Requirement similar) + Acryloyl/Mandelic Phenoxy-propanoyl linker
linker
Unlikely to cross-react with
Activity Specific to Oomycetes CesA3 due to steric

differences in the "tail" region.

Part 3: Mechanism of Action (MoA) & Signaling
Pathways
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The divergence in efficacy is driven by the molecular interaction at the target site. The diagram
below illustrates why the Amine (Standard) works and the Amide (Candidate) fails as an SBI
fungicide.

3.1. Pathway Visualization

Fenpropimorph Enzymatic

(Amine Standard) Strong Binding LeTesEe] %
[Protonated N+] Mimics Intermediate) Carbocationic Reduction Ergosterol
Catalyzes ___ Intermediate (Membrane Integrity)
Al4-Reductase Ziasms

No Binding
(Neutral Charge)

Click to download full resolution via product page

Caption: The "Cationic Mimicry" mechanism. Morpholine amines (blue) become protonated at
physiological pH, mimicking the high-energy carbocationic intermediate (yellow) to inhibit the
enzyme. The neutral amide (gray) fails to bind.

Part 4: Experimental Protocols for Validation

To empirically verify the efficacy (or lack thereof) of 4-(2-phenoxypropanoyl)morpholine, the
following self-validating protocols are recommended.

4.1. Synthesis & Reduction (The "Switch" Experiment)

To prove the SAR hypothesis, synthesize the candidate and then reduce it to the active amine.

o Coupling: React 2-phenoxypropionic acid with morpholine using EDC/HOBt or Thionyl
Chloride to yield 4-(2-phenoxypropanoyl)morpholine (The Candidate).

e Reduction: Treat the candidate with Lithium Aluminum Hydride (LiAIH

) indry THF.
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o Goal: Convert C=0 to CH

o Product: 4-(2-phenoxypropyl)morpholine (The Active Analog).

 Validation: Verify structure via

H-NMR (Look for disappearance of carbonyl signal and shift of adjacent protons).

4.2. In Vitro Microdilution Assay (CLSI M27-A3 Adapted)

Objective: Determine MIC

against Candida albicans (yeast model) or Fusarium graminearum (crop pathogen).

e Step 1: Prepare stock solutions (10 mg/mL in DMSO) of:
o Compound A: 4-(2-phenoxypropanoyl)morpholine.
o Compound B: Fenpropimorph (Positive Control).
o Compound C: DMSO (Negative Control).

o Step 2: Serial dilution in RPMI 1640 medium (buffered to pH 7.0 with MOPS) in 96-well
plates. Range: 0.125 to 256 pg/mL.

o Step 3: Inoculate with fungal spore suspension (

CFU/mL).

e Step 4: Incubate at 35°C for 48 hours.

o Step 5: Read Optical Density (OD

)

e Success Criteria:

o Fenpropimorph should show MIC < 1 pg/mL.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b6019063/docs?utm_src=pdf-body#comparative-efficacy-guide-4-2-phenoxypropanoyl-morpholine-vs-standard-fungicides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6019063?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

o If Candidate MIC > 64 pug/mL, the "Amide Inactivity" hypothesis is confirmed.

4.3. Sterol Quantification (GC-MS)

Objective: Confirm if the mechanism is SBI.

e Protocol: Treat cultures with sub-lethal doses. Extract sterols (saponification with
KOH/EtOH). Analyze via GC-MS.

o Expected Result:
o Amine Treated: Accumulation of ignosterol and

-sterols (characteristic of
-reductase inhibition).

o Amide Treated: Sterol profile similar to Control (Ergosterol dominant), indicating no
inhibition of the pathway.

Part 5: References

 Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation.
o Source: ACS Medicinal Chemistry Letters (via NIH/PubMed).
o Context: Demonstrates that morpholine amides (precursors) are inactive (MIC

256 pg/mL) while their reduced amine forms are potent fungicides (MIC < 1 pg/mL).

o URL:[Link]
» Morpholine Fungicides: Mode of Action and Resistance.
o Source: BCPC (British Crop Production Council) Monograph.[1]

o Context: Defines the structural requirements for SBI-Il inhibition, specifically the need for a
basic nitrogen center.

o URL:[Link]
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¢ Fungicide Resistance Action Committee (FRAC) Code List.
o Source: FRAC.[2][3][4]
o Context: Classification of Morpholines (Group 5) vs. CAAs (Group 40).
o URL:[Link]
+ Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27-A3).
o Source: Clinical and Laboratory Standards Institute (CLSI).
o Context: Standard protocol for determining MIC values cited in the experimental section.

o URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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